molecular formula C19H24Cl2N4O4S B8723721 1H-Imidazole-2-propanol, 1-(2-((aminocarbonyl)oxy)ethyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) CAS No. 178980-46-6

1H-Imidazole-2-propanol, 1-(2-((aminocarbonyl)oxy)ethyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester)

Cat. No.: B8723721
CAS No.: 178980-46-6
M. Wt: 475.4 g/mol
InChI Key: YJDGZQFOGSWKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-propanol, 1-(2-((aminocarbonyl)oxy)ethyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) is a useful research compound. Its molecular formula is C19H24Cl2N4O4S and its molecular weight is 475.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-propanol, 1-(2-((aminocarbonyl)oxy)ethyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-propanol, 1-(2-((aminocarbonyl)oxy)ethyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-46-6

Molecular Formula

C19H24Cl2N4O4S

Molecular Weight

475.4 g/mol

IUPAC Name

3-[1-(2-carbamoyloxyethyl)-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]propyl carbamate

InChI

InChI=1S/C19H24Cl2N4O4S/c1-11(2)16-17(30-14-9-12(20)8-13(21)10-14)25(5-7-29-19(23)27)15(24-16)4-3-6-28-18(22)26/h8-11H,3-7H2,1-2H3,(H2,22,26)(H2,23,27)

InChI Key

YJDGZQFOGSWKBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCCOC(=O)N)CCOC(=O)N)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 5 ml of dry acetonitrile was dissolved 240 mg (0.6 mmol) of the diol (137d), and after the solution was cooled to -40° C., 400 mg (2.11 mmol) of trichloroacetyl isocyanate was added dropwise. After 5 minutes, the temperature was elevated gradually to room temperature arid the mixture was stirred for 1 hour. To the mixture was added 3 ml of water and 1.5 ml of triethylamine and the mixture was heated at 50° C. for 3 hours. The reaction mixture was diluted with ice-water and extracted with ethyl acetate. The extract was washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) and recrystallized from ethyl acetate-n-hexane to provide 127 mg (yield 43%) of Compound I-151 as crystals. mp 155-163° C. 1H-NMR (CDCl3 -TMS) δ ppm: 1.26(d,J=7.0 Hz,6H),2.16(m,2H),2.86 (m,2H),3.07(sept,1H),4.14(m ,6H),4.88(brs,4H),6.78(m,2H), 7.11 (m,1H); Elementary analysis (C19H24Cl2N4O4S); Calc. (%): C,48.00,H,5.09,Cl,14.92,N,11.79,S,6.74; Found (%): C,47.96,H,5.19,Cl,14.64,N,11.52,S,6.71.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43%

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